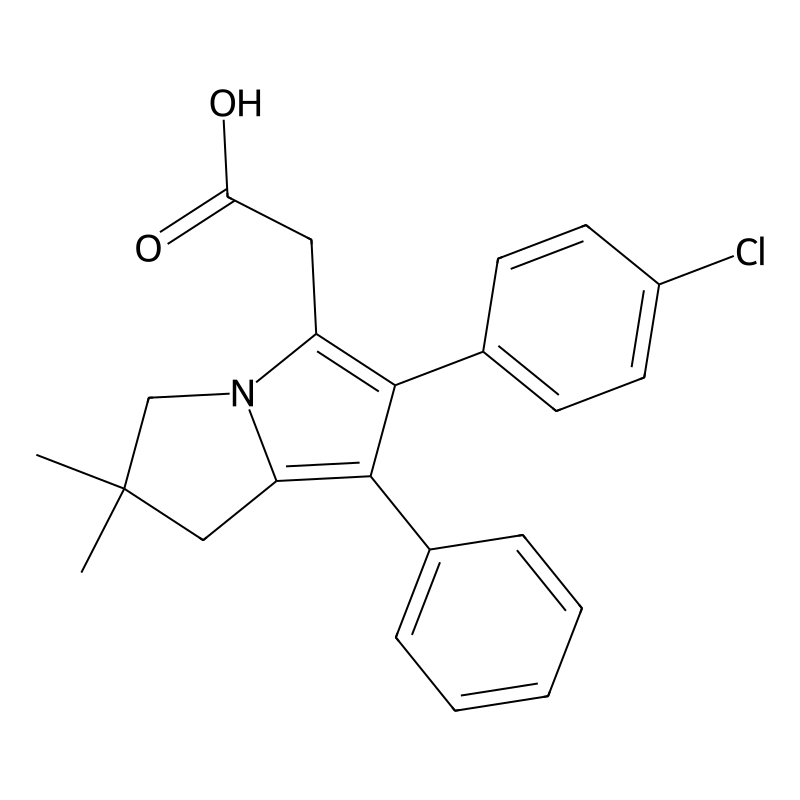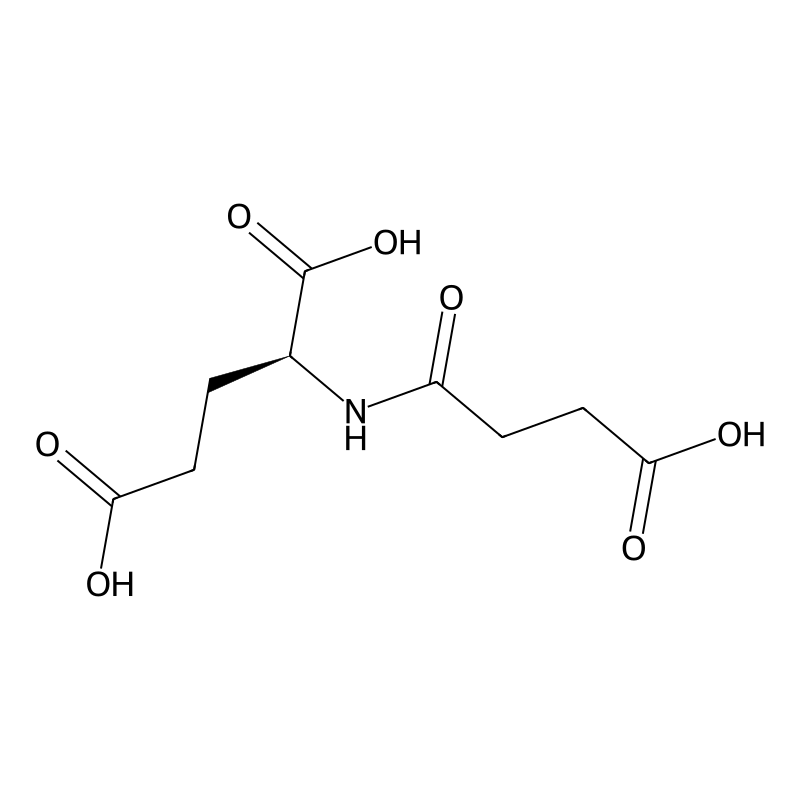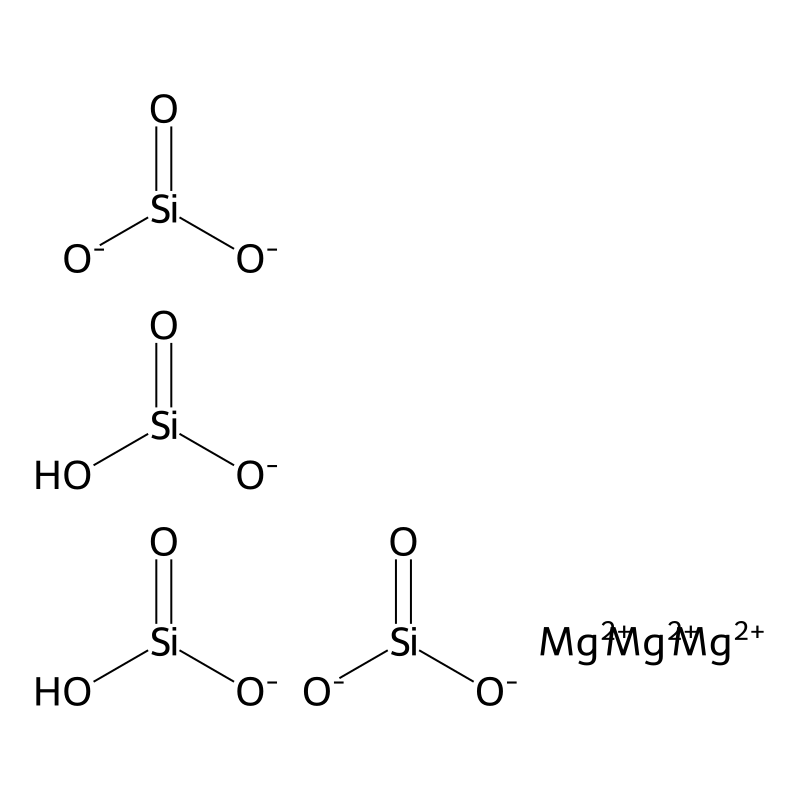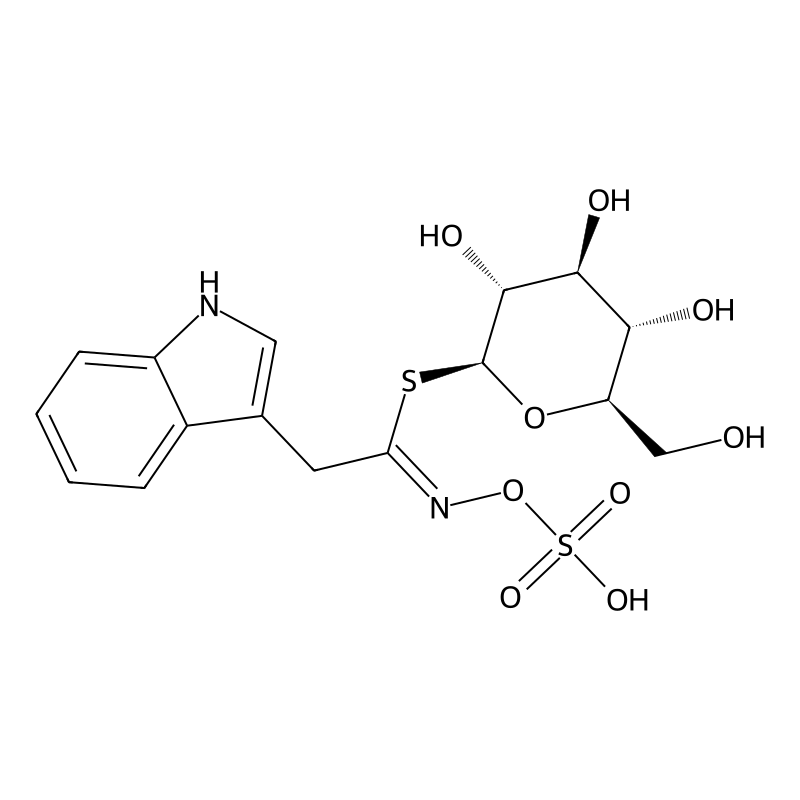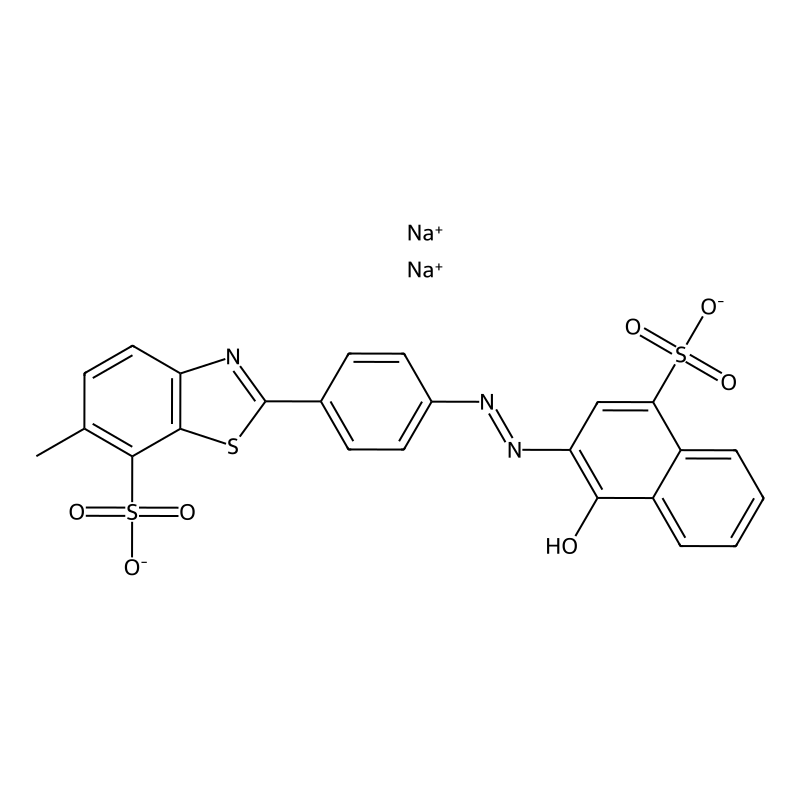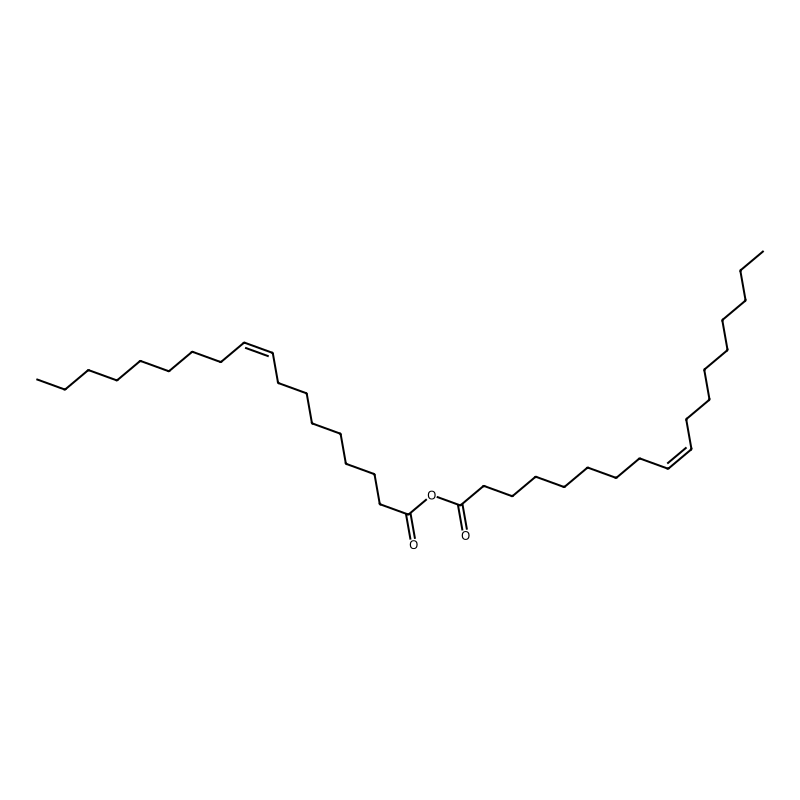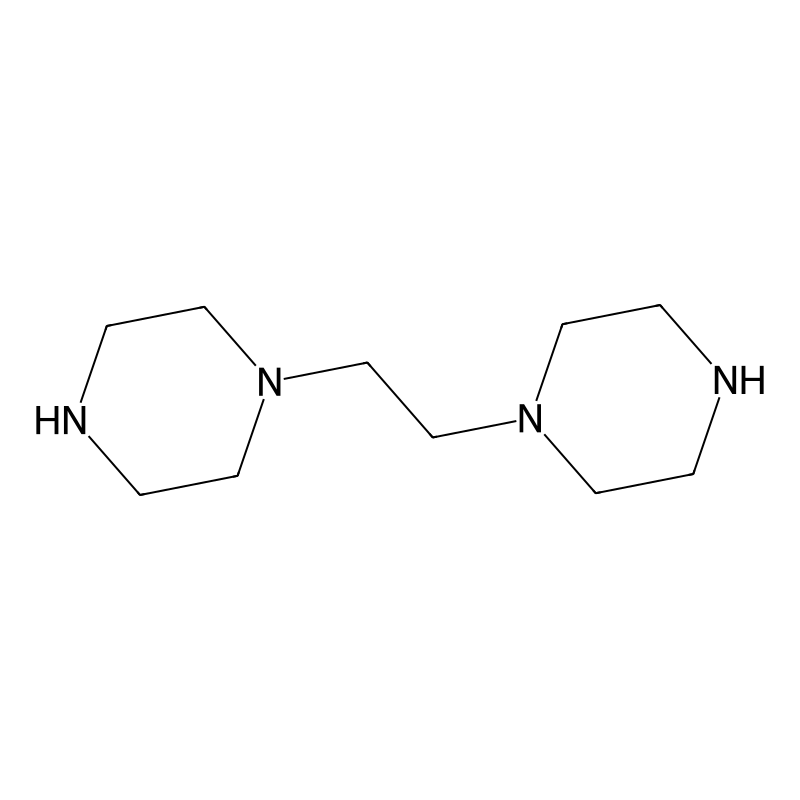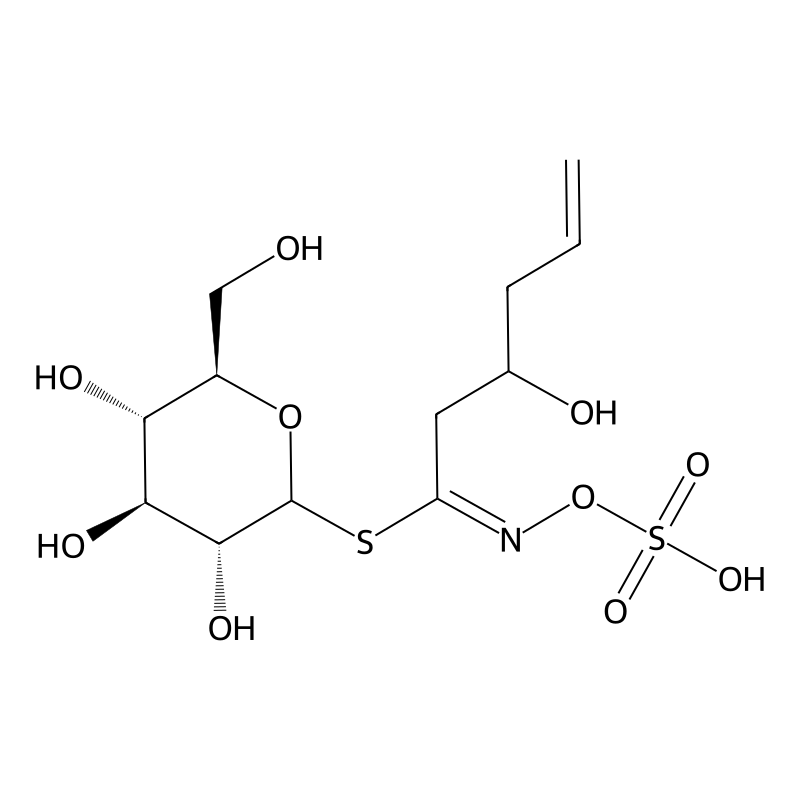Caffeic aldehyde
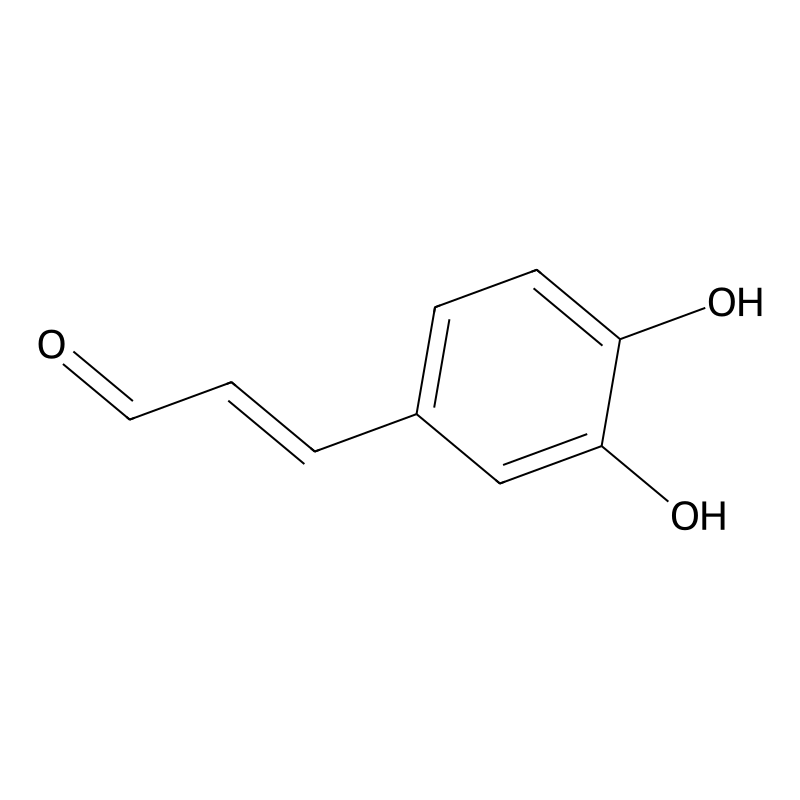
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Molecular Structure Analysis
Caffeic aldehyde possesses a unique structure containing several functional groups:
- An aldehyde group (CHO), responsible for its classification and reactivity [].
- Two hydroxyl groups (OH) at positions 3 and 4 on the aromatic ring, influencing its solubility and potential hydrogen bonding [].
- A cinnamoyl moiety (CH=CH-CO), a conjugated double bond system that contributes to its UV absorption properties [].
This combination of functional groups suggests potential for various chemical reactions and bioactivity.
Chemical Reactions Analysis
- Aldol condensation: The aldehyde group can participate in aldol condensation reactions with other carbonyl compounds to form more complex molecules [].
- Oxidation: Caffeic aldehyde can be further oxidized to caffeic acid, potentially losing its aldehyde functionality.
- Reduction: The aldehyde group could be reduced to a primary alcohol using reducing agents.
Antioxidant Properties
One of the most studied aspects of caffeic aldehyde is its potential as an antioxidant. Antioxidants are compounds that can help protect cells from damage caused by free radicals, which are unstable molecules that can contribute to various diseases. Studies have shown that caffeic aldehyde exhibits free radical scavenging activity and may help reduce oxidative stress in cells [1].
Source
[1] Benédicte, J., & Ribereau-Gayon, P. (2010). Interactions between oak wood polyphenols and grape tannins during model wine fermentation. Journal of Agricultural and Food Chemistry, 58(7), 4198-4204. ()
Antibacterial Activity
Research suggests that caffeic aldehyde may possess antibacterial properties. Studies have shown that it can inhibit the growth of some bacterial strains, including Staphylococcus aureus and Escherichia coli [2]. Further investigation is needed to understand the mechanisms of this antibacterial activity and its potential applications.
Source
[2] Wang, W., Wu, J., Wang, Y., & Liu, X. (2013). Antimicrobial activity and mode of action of essential oil from Cinnamomum cassia Blume. Letters in Applied Microbiology, 57(2), 148-153. ()
